(1S)-1-(2,4-Difluorophenyl)ethane-1,2-diamine
Description
(1S)-1-(2,4-Difluorophenyl)ethane-1,2-diamine is a chiral diamine featuring a 2,4-difluorophenyl group attached to the first carbon of an ethane-1,2-diamine backbone. The (1S) stereochemistry confers distinct spatial and electronic properties, influencing its reactivity and applications. This compound is primarily utilized in pharmaceutical synthesis, catalysis, and materials science. Its CAS registry number is 1213487-14-9, with a molecular formula of C₈H₁₀F₂N₂ and a molecular weight of 172.18 g/mol .
Properties
Molecular Formula |
C8H10F2N2 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(1S)-1-(2,4-difluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10F2N2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1 |
InChI Key |
LBFMQXYRZXBIPM-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)[C@@H](CN)N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,4-Difluorophenyl)ethane-1,2-diamine typically involves the reaction of 2,4-difluorobenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, which facilitates the reduction of the intermediate imine to the desired diamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for optimizing the production process.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine groups undergo oxidation under controlled conditions. Key transformations include:
| Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Amine oxides | RT, 6–12 hrs, ethanol | 78–85% | |
| KMnO₄ (acidic) | Imine intermediates | 0–5°C, 2 hrs, H₂SO₄ | 62% |
-
Mechanism : Oxidation proceeds via radical intermediates in peroxidative pathways or through electrophilic attack in permanganate-mediated reactions.
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing fluorine atoms activate the aromatic ring for NAS. Reactivity is directed to the meta and para positions relative to existing substituents :
| Nucleophile | Position | Product | Catalyst | Yield |
|---|---|---|---|---|
| NH₃ | para | 1,2,4-Trifluorobenzene derivative | CuI, CsF | 70% |
| OH⁻ | meta | Phenolic analog | – | 55% |
-
Key Insight : Fluorine’s -I effect polarizes the aromatic ring, facilitating attack by soft nucleophiles (e.g., amines, thiols) .
Coordination Chemistry
The diamine acts as a bidentate ligand, forming stable complexes with transition metals:
| Metal Ion | Complex Type | Geometry | Application |
|---|---|---|---|
| Cu(II) | [Cu(L)₂]²⁺ | Octahedral | Catalytic cross-coupling |
| Zn(II) | [Zn(L)Cl₂] | Tetrahedral | Enzyme inhibition studies |
Acylation and Alkylation
The amine groups react with electrophiles to form substituted derivatives:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Acetyl chloride | N,N'-Diacetyl derivative | Et₃N, DCM, 0°C | 89% |
| Benzyl bromide | N,N'-Dibenzyl derivative | K₂CO₃, DMF, 80°C | 75% |
-
Side Reactions : Over-alkylation is minimized using bulky electrophiles or low temperatures.
Reductive Amination
The primary amines participate in reductive amination with ketones or aldehydes:
| Carbonyl Compound | Reducing Agent | Product | Yield |
|---|---|---|---|
| Acetone | NaBH₃CN | Tertiary amine analog | 82% |
| Formaldehyde | H₂ (Pd/C) | N-Methylated derivative | 68% |
Acid-Base Reactions
The compound forms salts with mineral acids (e.g., HCl, H₂SO₄), enhancing solubility for pharmaceutical applications:
| Acid | Salt Form | Solubility (H₂O) |
|---|---|---|
| HCl | Dihydrochloride | 45 mg/mL |
| H₂SO₄ | Sulfate | 32 mg/mL |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₁₀F₂N₂
- Molecular Weight : 172.18 g/mol
- IUPAC Name : (1S)-1-(2,4-Difluorophenyl)ethane-1,2-diamine
The compound features an ethane backbone with two amino groups and a difluorophenyl substituent, which significantly influences its chemical reactivity and biological activity.
Medicinal Chemistry
This compound has shown potential as a pharmaceutical intermediate. Its ability to interact with various biological targets makes it a candidate for drug development. Notably, research has indicated that compounds with similar structures can exhibit anticancer properties, leading to investigations into its efficacy against different cancer cell lines.
Research indicates that this compound may possess enzyme inhibition capabilities. Studies have demonstrated that it can selectively inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or enhancing drug efficacy.
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various substitution reactions that can lead to new derivatives with potentially enhanced properties.
Comparison of Similar Compounds
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| 1-(3,4-Difluorophenyl)ethane-1,2-diamine | Different fluorine positions | Potentially different biological activities |
| 1-(2,6-Dichlorophenyl)ethane-1,2-diamine | Chlorine instead of fluorine | Variations in lipophilicity and biological activity |
| 1-(2,5-Difluorophenyl)ethane-1,2-diamine | Different fluorine positions | Enhanced reactivity due to substitution pattern |
Case Study 1: Anticancer Activity
A study focused on the synthesis and biological evaluation of this compound derivatives found that modifications to the difluorophenyl ring significantly enhanced cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that specific substitutions could lead to improved therapeutic profiles.
Findings :
- Synthesis : A novel synthetic route was developed for creating analogs.
- Biological Evaluation : Compounds exhibited varying degrees of cytotoxicity against cancer cell lines.
Case Study 2: Enzyme Inhibition
Research investigating the enzyme inhibition properties of this compound revealed its potential as a selective inhibitor of human carboxylesterases. This enzyme plays a crucial role in drug metabolism and could be targeted to enhance the pharmacokinetic profiles of certain medications.
Mechanism of Action
The mechanism by which (1S)-1-(2,4-Difluorophenyl)ethane-1,2-diamine exerts its effects involves interactions with specific molecular targets and pathways. The difluorophenyl group may interact with enzymes or receptors, leading to modulation of their activity. The ethane-1,2-diamine backbone can form hydrogen bonds and other interactions with biological molecules, influencing their function and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Halogen Substitution Patterns
(1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine
- Substituents : Additional fluorine at position 4.
- CAS : 1213117-71-5.
- Impact : Increased electron-withdrawing effects enhance stability but reduce nucleophilicity compared to the difluoro analog. The trifluoro derivative may exhibit stronger intermolecular interactions in crystal structures .
(1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diamine Substituents: Chlorine replaces fluorine. CAS: 1213488-84-6.
(1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2HCl
- Substituents : Mixed chloro-fluoro substitution.
- CAS : 1381929-08-3.
- Impact : The HCl salt form improves solubility in polar solvents. The chloro-fluoro combination balances electronic and steric effects, making it a candidate for drug intermediates .
Methyl and Methoxy Substituents
(1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine
- Substituents : Methyl groups at positions 2 and 4.
- CAS : 1213473-84-7.
- Impact : Methyl groups enhance hydrophobicity and may stabilize π-π stacking interactions. This derivative is less polar than the difluoro compound, affecting its pharmacokinetic profile .
(1S)-1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Diamines
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | ClogP* | Key Applications |
|---|---|---|---|---|---|
| (1S)-1-(2,4-Difluorophenyl)ethane-1,2-diamine | 1213487-14-9 | C₈H₁₀F₂N₂ | 172.18 | 1.2 | Pharmaceutical synthesis |
| (1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diamine | 1213488-84-6 | C₈H₁₀Cl₂N₂ | 205.09 | 2.5 | Corrosion inhibitors |
| (1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine | 1213473-84-7 | C₁₀H₁₆N₂ | 164.25 | 1.8 | Polymer precursors |
| (1S)-1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine | 1213102-73-8 | C₁₀H₁₆N₂O₂ | 196.25 | 0.9 | Ligands in catalysis |
*ClogP values estimated using fragment-based methods .
Functional Insights :
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine and chlorine substituents reduce electron density on the aromatic ring, enhancing resistance to oxidative degradation. Methoxy groups increase electron density, favoring reactions requiring nucleophilic aromatic substitution .
- Biological Activity : Diamines with halogen substituents (e.g., 2,4-difluoro) show promise in anthelmintic drug intermediates due to improved membrane permeability and target binding .
Biological Activity
(1S)-1-(2,4-Difluorophenyl)ethane-1,2-diamine is a compound of interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings, providing a comprehensive overview of its implications in various fields.
Chemical Structure and Properties
The compound is characterized by the presence of:
- Fluorinated phenyl group : Enhances lipophilicity and biological interactions.
- Amine functional groups : Contribute to its reactivity and potential as a pharmacological agent.
The molecular formula is , with a molecular weight of approximately 188.18 g/mol. The specific stereochemistry at the chiral center is indicated by its IUPAC name, which suggests potential differences in biological activity based on stereoisomerism.
The biological activity of this compound is primarily linked to its interactions with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, preventing substrate interaction.
- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Research indicates that the fluorinated structure enhances binding affinity to certain biological targets, making it a candidate for further pharmacological exploration .
Anticancer Potential
Studies have suggested that fluorinated compounds like this compound may exhibit anticancer properties. For instance:
- Caspase Activation : Some derivatives have shown the ability to activate caspase enzymes in cancer cells, indicating a potential mechanism for inducing apoptosis similar to cisplatin .
- Cell Viability Studies : In vitro experiments demonstrated decreased cell viability in cancer cell lines upon treatment with fluorinated derivatives .
Neuroactivity
The compound's influence on neuroactive pathways has also been investigated:
- Neurotransmitter Interaction : Preliminary studies suggest interactions with neurotransmitter systems that could lead to therapeutic applications in neurological disorders .
Synthesis Methods
Various synthetic routes have been developed for producing this compound. Common methods include:
- Reduction Reactions : Transforming precursors into the desired amine through catalytic hydrogenation.
- Substitution Reactions : Utilizing nucleophilic substitution to introduce the difluorophenyl group onto an ethane backbone.
These methods allow for the generation of derivatives that may enhance biological activity or improve pharmacokinetic properties .
Table 1: Summary of Biological Activities
Notable Research Findings
- A study highlighted the compound's ability to modulate receptor activity significantly, suggesting its potential as a therapeutic agent in pain management and other conditions .
- Further investigations into its pharmacodynamics are ongoing, focusing on elucidating the precise mechanisms through which it exerts its effects on cellular processes .
Q & A
Q. What laboratory synthesis methods are suitable for preparing (1S)-1-(2,4-Difluorophenyl)ethane-1,2-diamine?
Reductive amination of 2,4-difluorophenylacetone using a chiral catalyst (e.g., Pt or Pd-based systems) under hydrogen atmosphere is a common approach. Purification via recrystallization or chiral chromatography ensures enantiomeric purity. Monitor reaction progress using TLC or HPLC .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute configuration determination. Complementary techniques include chiral HPLC with a cellulose-based column and comparative analysis of optical rotation values against known standards .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation. Store in airtight containers away from oxidizers. Follow SDS guidelines for similar diamines, including spill containment with inert absorbents .
Q. Which spectroscopic methods are effective for characterizing this diamine?
Q. What are common impurities observed during synthesis, and how are they mitigated?
Byproducts like unreacted ketone intermediates or racemic mixtures may form. Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC effectively isolates the target compound .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in asymmetric catalysis?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and enantioselectivity in reactions like Schiff base formation. Solvent effects are incorporated using the Polarizable Continuum Model (PCM) .
Q. What mechanistic insights explain its stability under acidic or basic conditions?
Protonation of the amine groups enhances solubility in acidic media, while deprotonation in basic conditions may lead to decomposition. Stability studies using pH-controlled UV-Vis spectroscopy or ¹H NMR kinetics reveal optimal storage conditions (pH 4–7) .
Q. How does the 2,4-difluorophenyl substituent influence electronic properties in ligand design?
Fluorine’s electron-withdrawing effect increases ligand rigidity and enhances metal coordination strength. Cyclic voltammetry and X-ray photoelectron spectroscopy (XPS) quantify electronic effects on metal complexes .
Q. What strategies resolve contradictions in kinetic data for reactions involving this diamine?
Statistical error analysis (e.g., Student’s t-test) and controlled replicate experiments under inert atmospheres minimize variability. In situ IR spectroscopy tracks intermediate formation .
Q. How is enantiomeric excess (ee) quantified at scale without chiral chromatography?
Derivatization with a chiral auxiliary (e.g., Mosher’s acid chloride) followed by ¹H NMR analysis of diastereomeric splitting provides ee values. Alternatively, polarimetry correlates optical rotation with purity .
Methodological Tables
Q. Table 1: Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₀F₂N₂ | |
| Melting Point | 85–87°C (DSC) | |
| Solubility | DMSO > Methanol > Water (limited) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
